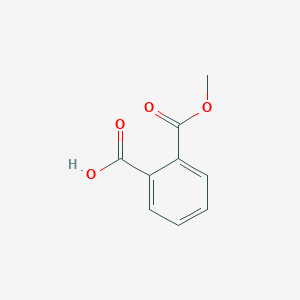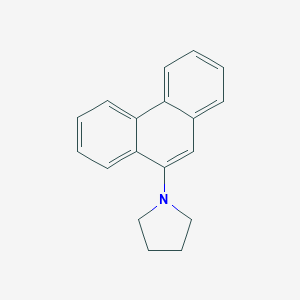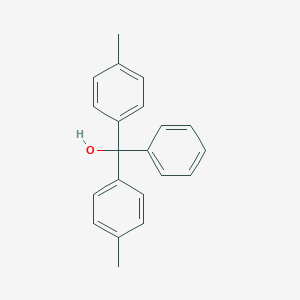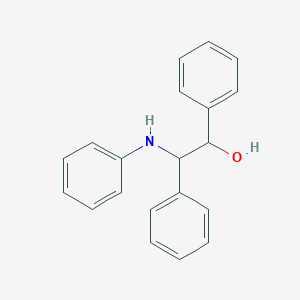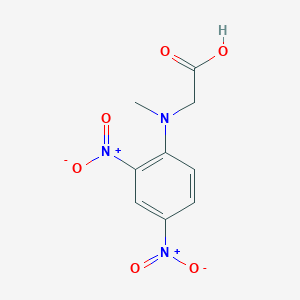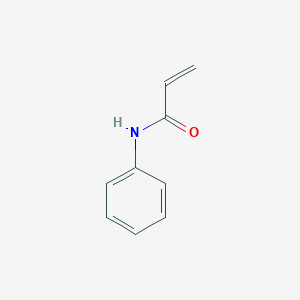
N-苯基丙烯酰胺
描述
N-Phenylacrylamide is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is also known by the chemical name Asylanilide .
Synthesis Analysis
N-Phenylacrylamide can be synthesized through a continuous flow process based on the Schotten-Baumann reaction . Two alternative synthesis routes are presented: one starting from 3-chloropropanoyl chloride and the other starting from acrylic acid . This method allows for a safe and on-demand synthesis of acrylamides with high yield .Molecular Structure Analysis
The molecular structure of N-Phenylacrylamide is represented by the linear formula C6H5NHC(O)CH=CH2 .Chemical Reactions Analysis
N-Phenylacrylamide is known for its ability to undergo thiol-addition reactions . A study conducted a kinetic investigation of the reaction progress between N-Phenylacrylamide and a small library of alkyl thiols . The data from this study are consistent with rate-limiting nucleophilic attack, followed by rapid protonation of the enolate .Physical And Chemical Properties Analysis
N-Phenylacrylamide is a solid at 20 degrees Celsius . It has a melting point range of 103.0 to 107.0 degrees Celsius . The maximum absorption wavelength is 269 nm .科学研究应用
微波辅助合成和生物应用
- 苯基丙烯酰胺衍生物合成:Puli 等人 (2018) 的一项研究重点介绍了新型苯基丙烯酰胺衍生物的微波辅助合成,展示了显着的抗菌和抗氧化活性。
神经药理学和偏头痛治疗
- KCNQ2 钾离子通道开放剂:Wu 等人 (2003) 合成了一种化合物,(S)-N-[1-(3-吗啉-4-基苯基)乙基]-3-苯基丙烯酰胺,显示出作为口服生物可利用的 KCNQ2 钾离子通道开放剂的有希望的活性,在大鼠偏头痛模型中具有显着的疗效 (Wu 等人,2003)。
生物医学和材料科学
- HPMA 共聚物:Kopeček 和 Kopec̆ková (2010) 的研究讨论了 HPMA(N-(2-羟丙基)甲基丙烯酰胺)共聚物的发现和开发,特别是它们作为生物活性化合物的载体以及在癌症和肌肉骨骼疾病治疗中的用途 (Kopeček & Kopec̆ková, 2010)。
分子化学和结构分析
- 晶体中氢键分析:Flakus 等人 (2011) 对 N-苯基丙烯酰胺晶体中氢键的极化 IR 光谱进行了研究,提供了对强耦合理论和这些晶体的谱学性质的见解 (Flakus 等人,2011)。
生物相容性和细胞摄取
- 聚(N-异丙基丙烯酰胺)在生物医学应用中:Guo 等人 (2017) 评估了聚(N-异丙基丙烯酰胺)在各种细胞系中的生物相容性和细胞摄取机制,突出了其在药物和基因递送系统等生物医学应用中的潜力 (Guo 等人,2017)。
药物递送中的分子影像
- HPMA 共聚物在分子影像中:Lu (2010) 综述了分子影像技术在研究 HPMA 共聚物及其缀合物的药物递送机制中的应用,这对于了解它们的药代动力学和生物分布至关重要 (Lu, 2010)。
螺旋聚合物和材料化学
- 螺旋聚合物的合成:Morisaki 等人 (2009) 描述了 N-(4-甲基苯基)-N-苯基丙烯酰胺的不对称阴离子聚合,导致形成具有独特结构性质的螺旋聚合物 (Morisaki 等人,2009)。
安全和危害
未来方向
N-Phenylacrylamide has been used in the development of irreversible enzyme inhibitors as therapeutic agents . It also has potential applications in the preparation of Polyacrylamide gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating .
属性
IUPAC Name |
N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNEKWROYSOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25620-46-6 | |
| Record name | 2-Propenamide, N-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60278268 | |
| Record name | N-Phenylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylacrylamide | |
CAS RN |
2210-24-4 | |
| Record name | N-Phenylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Phenylacrylamide?
A1: The molecular formula of N-Phenylacrylamide is C9H9NO, and its molecular weight is 147.17 g/mol. []
Q2: Is there any spectroscopic data available for N-Phenylacrylamide?
A2: Yes, several studies utilize spectroscopic techniques to characterize N-Phenylacrylamide. Infrared (IR) spectroscopy is commonly employed to identify characteristic functional groups. For instance, researchers have used IR spectroscopy to confirm the presence of carbonyl groups and amide bonds within the structure of N-Phenylacrylamide and its derivatives. [, , , ] Proton Nuclear Magnetic Resonance (1H-NMR) has also been used to analyze the structure and interactions of N-Phenylacrylamide. [, ]
Q3: How does N-Phenylacrylamide behave in aqueous solutions?
A3: The behavior of N-Phenylacrylamide in aqueous solutions depends on its structure and potential modifications. For example, copolymers containing N-Phenylacrylamide and hydrophilic units like N,N-dimethylacrylamide exhibit interesting thermoresponsive properties in water. These copolymers can undergo liquid-liquid phase separation upon heating, with the phase transition temperature depending on factors such as polymer concentration, composition, and molecular weight. []
Q4: Can N-Phenylacrylamide be used in applications requiring high salinity?
A4: The salinity tolerance of N-Phenylacrylamide-containing materials can vary depending on their structure and intended application. In a study focusing on enhanced oil recovery, researchers synthesized a hydrophobically modified polyacrylamide copolymer incorporating N-Phenylacrylamide. They found that this copolymer exhibited favorable tolerance to salinity variations, remaining stable in solutions containing up to 25% NaCl at 343 K. []
Q5: What is the thermal stability of N-Phenylacrylamide based materials?
A5: The thermal stability of N-Phenylacrylamide-containing materials depends on their structure and modifications. Researchers studying the graft polymerization of N-Phenylacrylamide onto ethylene-propylene-diene terpolymer (EPDM) found that the thermal decomposition temperature of the resulting graft polymers decreased with an increasing concentration of the N-Phenylacrylamide moiety. []
Q6: Has N-Phenylacrylamide been used in catalytic applications?
A6: While not a catalyst itself, N-Phenylacrylamide serves as a building block in synthesizing compounds for various catalytic applications. For example, researchers investigated the use of N-phenylacrylamide in a palladium-catalyzed reaction to create substituted quinolones. This reaction involves a selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides, leading to the formation of the quinolone core, which can be further functionalized. This method provides an efficient way to synthesize biologically active 3-alkenyl-4-substituted quinolin-2(1H)-ones, valuable compounds in medicinal chemistry. []
Q7: Have computational methods been used to study N-Phenylacrylamide?
A7: Yes, computational chemistry plays a crucial role in understanding the reactivity and behavior of N-Phenylacrylamide and its derivatives. For example, researchers investigating the mechanism of thiol addition to N-Phenylacrylamide utilized computational studies to propose a structure for the transition state of the reaction. Their calculations, combined with experimental data, suggested that the reaction proceeds through a rate-limiting nucleophilic attack followed by rapid protonation of the enolate, resembling the microscopic reverse of the E1revcb elimination mechanism. []
Q8: Have there been any QSAR studies on N-Phenylacrylamide derivatives?
A8: While specific QSAR studies focusing solely on N-Phenylacrylamide derivatives were not found within the provided research, the field of computational chemistry and modeling offers valuable tools for exploring Structure-Activity Relationships (SAR). Researchers often utilize QSAR models to predict the biological activity of compounds based on their structural features, allowing for the optimization of lead compounds in drug discovery.
Q9: How do structural modifications of N-Phenylacrylamide affect its reactivity with thiols?
A9: Modifying the structure of N-Phenylacrylamide can significantly impact its reactivity with thiols, particularly by altering the electronic properties of the acrylamide moiety. Studies have shown that introducing electron-donating or withdrawing groups at specific positions can either accelerate or decelerate the rate of thiol addition. For instance, incorporating aminomethyl substituents at the β-position of the acrylamide group influences the reaction rate based on the amine's pKa value. At pH 7.4, substituents with amine pKa's > 7 tend to accelerate the reaction, while those with pKa's < 7 generally slow it down compared to a simple hydrogen substituent. []
Q10: Are there any specific formulation strategies for N-Phenylacrylamide-containing materials?
A10: While the provided research papers do not delve into specific formulation strategies for N-Phenylacrylamide, researchers often explore various approaches to optimize the stability, solubility, and bioavailability of compounds containing this molecule.
Q11: What are some of the applications of N-Phenylacrylamide and its derivatives?
A11: N-Phenylacrylamide and its derivatives find applications in diverse fields, including:
- Enhanced Oil Recovery: Hydrophobically modified polyacrylamides containing N-Phenylacrylamide show promise in EOR applications due to their ability to enhance oil displacement and modify the wettability of reservoir rocks. [, ]
- Drug Delivery: Thermoresponsive polymers incorporating N-Phenylacrylamide units exhibit potential in drug delivery systems by responding to temperature changes. []
- Analytical Chemistry: Molecularly imprinted polymers (MIPs) synthesized using N-Phenylacrylamide as a functional monomer can selectively recognize and bind to target molecules like caffeic acid, proving valuable in analytical separations and sensor development. [, ]
- Biomaterials: Copolymers incorporating N-Phenylacrylamide have been investigated for their potential in creating biocompatible materials. []
- Chiral Separations: Polymers containing N-Phenylacrylamide can be utilized as chiral stationary phases in high-performance liquid chromatography (HPLC) for separating enantiomers, which are molecules that are mirror images of each other. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


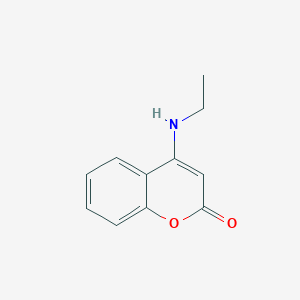

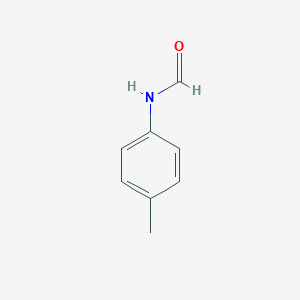


![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
